Carveol

Catalog No.
S585742
CAS No.
99-48-9
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carveol

CAS Number

99-48-9

Product Name

Carveol

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3

InChI Key

BAVONGHXFVOKBV-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1O)C(=C)C

Solubility

Insoluble (NTP, 1992)
soluble in alcohol
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol; p-Mentha-6,8-dien-2-ol; -Methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol; 2-Methyl-5-isopropenyl-2-cyclohexen-1-ol; 5-Isopropenyl-2-methyl-2-cyclohexen-1-ol; 5-Isopropenyl-2-methylcyclohex-2-enol; NSC 6831

Canonical SMILES

CC1=CCC(CC1O)C(=C)C

Antidiabetic Potential

Protection Against Acetaminophen-Induced Hepatotoxicity

Relaxant Effect on Human Umbilical Artery

    Summary of Application: Carveol has been found to have a relaxant effect on the human umbilical artery (HUA).

Effects on Neuromuscular Preparation

    Scientific Field: Neuropharmacology

    Summary of Application: Carveol has been found to have effects on the neuromuscular preparation.

Carveol is a natural unsaturated monocyclic monoterpenoid alcohol, primarily found in spearmint essential oil. It exists in two main enantiomeric forms: cis-(−)-carveol and trans-(+)-carveol. The compound is a colorless liquid with a characteristic odor reminiscent of spearmint and caraway, making it valuable in the fragrance and food industries as a flavoring agent . Its chemical formula is C₁₀H₁₆O, and it has a molecular weight of 152.24 g/mol .

Research suggests that carveol may possess various biological activities, including:

  • Antioxidant: Carveol's ability to scavenge free radicals might contribute to its potential antioxidant properties.
  • Anticancer: Studies suggest carveol may have anti-proliferative effects on some cancer cell lines, but further research is needed.
  • Antimicrobial: Carveol may exhibit antimicrobial activity against certain bacteria and fungi.

The exact mechanisms underlying these effects are not fully understood and require further investigation.

Carveol is generally recognized as safe (GRAS) for use as a food flavoring agent by the US Food and Drug Administration (FDA). However, high doses may cause irritation to the skin, eyes, and respiratory tract [].

Typical of alcohols:

  • Esterification: Carveol reacts with oxoacids and carboxylic acids to form esters plus water .
  • Oxidation: It can be oxidized to yield aldehydes or ketones when treated with oxidizing agents .
  • Reduction: Lithium aluminum hydride can reduce carveol to its corresponding alcohol .
  • Polymerization: Carveol may initiate the polymerization of isocyanates and epoxides, showcasing its reactivity profile .

Carveol exhibits notable biological activities, including:

  • Anticancer Properties: Studies indicate that carveol has chemopreventive effects against mammary carcinogenesis, potentially reducing the risk of breast cancer .
  • Neuroprotective Effects: An alpha-trans-dihydroxy derivative of carveol has demonstrated potent antiparkinsonian activity in animal models, suggesting potential therapeutic applications for neurodegenerative diseases .

Carveol can be synthesized through various methods:

  • Natural Extraction: It is primarily obtained from spearmint oil.
  • Hydroxylation of Limonene: Carveol is produced by the hydroxylation of (+)-limonene at the C-6 position, a crucial step in carvone biosynthesis .
  • Chemical Synthesis: Artificial synthesis can also be achieved using starting materials like dimethyl sodiopropargylmalonate in conjunction with palladium catalysts .

Carveol finds diverse applications across various industries:

  • Fragrance Industry: Used as a fragrance component in perfumes and cosmetics due to its pleasant minty aroma .
  • Food Industry: Employed as a flavor additive in food products, enhancing taste profiles with its minty flavor .
  • Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in neuroprotection and cancer prevention .

Research on carveol's interactions indicates:

  • Metabolism: Carveol acts as a human metabolite, where it may interact with various metabolic pathways within the body .
  • Synergistic Effects: Studies have explored its synergistic effects when combined with other compounds for enhanced biological activity, particularly in neuroprotective contexts .

Several compounds share structural or functional similarities with carveol. Here are some notable comparisons:

CompoundStructure SimilarityUnique Properties
LimoneneMonoterpenoidCommonly found in citrus oils; known for its antimicrobial properties.
CarvoneMonoterpenoidHas a distinct caraway-like aroma; used in flavoring and fragrances.
MentholMonoterpenoidKnown for its cooling sensation; widely used in medicinal products.
GeraniolMonoterpenoidExhibits strong floral aroma; used extensively in perfumes and cosmetics.

Carveol's uniqueness lies in its specific biological activities, particularly its anticancer properties and potential neuroprotective effects, which are less pronounced in many similar compounds.

Nuclear factor erythroid 2-related factor 2 represents a critical transcription factor that functions as the master regulator of cellular antioxidant defense mechanisms [1]. Carveol demonstrates potent activation of the nuclear factor erythroid 2-related factor 2 pathway through multiple molecular mechanisms, establishing its role as an emerging nuclear factor erythroid 2-related factor 2 activator [1] [2].

The molecular basis of carveol-mediated nuclear factor erythroid 2-related factor 2 activation involves disruption of the nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 complex in the cytoplasm [1]. Under basal conditions, nuclear factor erythroid 2-related factor 2 exists as an inactive cytoplasmic dimer with Kelch-like ECH-associated protein 1, which functions as its negative regulator [3]. Carveol treatment promotes nuclear translocation of nuclear factor erythroid 2-related factor 2, enabling its binding to antioxidant response elements located in the promoter regions of target genes [1] [2].

Molecular docking studies have provided mechanistic insights into carveol's interaction with the nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 complex [3]. Carveol demonstrates dual binding orientations within the nuclear factor erythroid 2-related factor 2-binding site of Kelch-like ECH-associated protein 1, occupying both the acidic region and sulfamide pocket with docking scores of 33.88 and 35.18, respectively [3]. The compound establishes hydrogen bond interactions with arginine 483 and serine 508 in the acidic region, as well as serine 602 in the sulfamide region of Kelch-like ECH-associated protein 1 [3].

Carveol significantly enhances the expression of nuclear factor erythroid 2-related factor 2 downstream target genes through antioxidant response element modulation [1] [4]. In acetaminophen-induced hepatotoxicity models, carveol treatment resulted in increased nuclear factor erythroid 2-related factor 2 gene expression and protein levels, accompanied by enhanced expression of downstream antioxidants including heme oxygenase-1, thioredoxin, glutathione, superoxide dismutase, and catalase [1]. The nuclear factor erythroid 2-related factor 2-dependent nature of these effects was confirmed using all-trans retinoic acid, a nuclear factor erythroid 2-related factor 2 inhibitor, which abrogated carveol's protective effects [1].

In cerebral ischemia models, carveol treatment enhanced nuclear factor erythroid 2-related factor 2 expression and nuclear translocation, leading to increased transcription of antioxidant response element-containing genes [5] [3]. The compound significantly elevated levels of nuclear factor erythroid 2-related factor 2, heme oxygenase-1, glutathione S-transferase, glutathione, and catalase in brain cortical tissue [3]. These effects were accompanied by reduced oxidative stress markers and improved neurological outcomes [5] [3].

The cytoprotective effects of carveol are mediated through nuclear factor erythroid 2-related factor 2-dependent antioxidant response element activation, as demonstrated in multiple experimental models [1] [4] [5]. Treatment with carveol promotes the transcriptional upregulation of phase II detoxifying enzymes and antioxidant proteins through enhanced antioxidant response element binding activity [1]. This mechanism provides cellular protection against oxidative stress and inflammatory damage across various tissue types [1] [4] [5].

Study ModelNuclear Factor Erythroid 2-Related Factor 2 Expression ChangeDownstream TargetsAntioxidant Response ElementsReference
Acetaminophen-induced hepatotoxicity (BALB/c mice)↑ Nuclear translocationHeme oxygenase-1, thioredoxin, glutathione, superoxide dismutase, catalaseEnhanced antioxidant response element bindingRahman et al., 2021 [1]
Middle cerebral artery occlusion-induced stroke (Sprague Dawley rats)↑ 20 mg/kg doseHeme oxygenase-1, glutathione S-transferase, glutathione, catalaseIncreased antioxidant response element activityAl Kury et al., 2020 [5]
Lipopolysaccharide-induced depression (rats)↑ vs lipopolysaccharide groupHeme oxygenase-1Elevated antioxidant response element transcriptionCarveol depression study, 2022 [4]
Middle cerebral artery occlusion-induced brain injury (Sprague Dawley rats)↑ vs middle cerebral artery occlusion controlHeme oxygenase-1, glutathione S-transferase, glutathionePromoted antioxidant response element signalingAl Kury et al., 2020 [3]
Seizure model (male rats)↑ Gene and protein levelsHeme oxygenase-1Augmented antioxidant response element functionCarveol seizure study, 2021 [6]

Anti-Inflammatory Effects via Nuclear Factor Kappa B and Cyclooxygenase-2 Inhibition

Carveol exhibits profound anti-inflammatory properties through dual inhibition of nuclear factor kappa B signaling and cyclooxygenase-2 expression [7] [8]. The nuclear factor kappa B pathway represents a central mediator of inflammatory responses, regulating the transcription of numerous pro-inflammatory genes [9] [10].

The molecular mechanism of carveol-mediated nuclear factor kappa B inhibition involves suppression of inhibitor of nuclear factor kappa B alpha phosphorylation, which prevents nuclear factor kappa B nuclear translocation [7]. In osteoarthritis models using RAW264.7 macrophage cells, carveol treatment significantly reduced phosphorylation of inhibitor of nuclear factor kappa B alpha and subsequent phosphorylation of p65, the active subunit of nuclear factor kappa B [7]. This inhibition effectively blocked the nuclear translocation of nuclear factor kappa B and reduced transcription of inflammatory mediators [7].

Carveol demonstrates potent cyclooxygenase-2 inhibitory activity through multiple mechanisms [11] [12]. The compound directly suppresses cyclooxygenase-2 enzyme activity and reduces cyclooxygenase-2 protein expression in various inflammatory models [8] [12]. In terpene anti-inflammatory studies, carveol significantly inhibited nitric oxide production in macrophage cell cultures and reduced cyclooxygenase-2-mediated prostaglandin E2 synthesis [8].

The anti-inflammatory effects of carveol are mediated through modulation of pro-inflammatory cytokine production [1] [7] [8]. Treatment with carveol significantly reduces levels of tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 while enhancing anti-inflammatory interleukin-10 production [1] [7] [8]. These effects contribute to resolution of inflammatory responses and tissue protection [1] [7].

Carveol additionally inhibits mitogen-activated protein kinase signaling pathways, including phosphorylated c-Jun N-terminal kinase, extracellular signal-regulated kinase, and p38, which are critical mediators of inflammatory cell activation [7] [13]. The compound's ability to suppress these multiple inflammatory cascades provides comprehensive anti-inflammatory protection [7] [13].

The interconnection between nuclear factor erythroid 2-related factor 2 activation and nuclear factor kappa B inhibition by carveol represents a coordinated cellular response [1] [4]. Nuclear factor erythroid 2-related factor 2 activation promotes antioxidant gene expression while simultaneously suppressing nuclear factor kappa B-mediated inflammatory gene transcription, creating a balanced cellular environment favoring tissue protection [1] [4].

Study ModelNuclear Factor Kappa B InhibitionCyclooxygenase-2 EffectsPro-inflammatory CytokinesAdditional MediatorsReference
Osteoarthritis (RAW264.7 cells)↓ phosphorylated inhibitor of nuclear factor kappa B alpha, ↓ phosphorylated p65↓ Cyclooxygenase-2 expression↓ Tumor necrosis factor-alpha, ↓ interleukin-1 beta↓ Mitogen-activated protein kinase (phosphorylated c-Jun N-terminal kinase, phosphorylated extracellular signal-regulated kinase, phosphorylated p38)Carveol osteoarthritis study, 2024 [7]
Acetaminophen hepatotoxicity (mice)↓ phosphorylated nuclear factor kappa B expressionNot directly measured↓ Tumor necrosis factor-alpha levelsEnhanced interleukin-10Rahman et al., 2021 [1]
Terpene anti-inflammatory study↓ Nuclear factor kappa B activity↓ Cyclooxygenase-2 activity↓ Tumor necrosis factor-alpha, ↓ interleukin-1 alpha↑ Interleukin-10 productionTerpene study, 2019 [8]
Middle cerebral artery occlusion stroke model (rats)↓ phosphorylated nuclear factor kappa B levels↓ Cyclooxygenase-2 levels↓ Tumor necrosis factor-alpha expression↓ phosphorylated c-Jun N-terminal kinase activationAl Kury et al., 2020 [5]
Seizure model (rats)↓ Nuclear factor kappa B expression↓ Cyclooxygenase-2 expression↓ Tumor necrosis factor-alpha levelsReduced inflammationCarveol seizure study, 2021 [6]

Neuroprotective Mechanisms Against Amyloid Beta 1-42-Induced Toxicity

Carveol demonstrates significant neuroprotective effects against amyloid beta 1-42-induced neurotoxicity through multiple molecular mechanisms [14] [15]. Amyloid beta 1-42 peptide accumulation represents a hallmark pathological feature of Alzheimer's disease, leading to cognitive deficits, oxidative stress, and neuroinflammation [14] [15].

The neuroprotective effects of carveol against amyloid beta 1-42 toxicity involve improvement of cognitive performance in behavioral assessments [14] [15]. In Y-maze tests, amyloid beta 1-42 injection significantly reduced spontaneous alternation percentage, indicating impaired working memory [14]. Treatment with carveol at both 1% and 3% concentrations significantly restored spontaneous alternation percentage, with the 3% dose providing superior memory improvement [14].

Radial arm maze testing revealed that carveol treatment significantly reduced both working memory errors and reference memory errors induced by amyloid beta 1-42 [14]. The compound demonstrated dose-dependent improvements in spatial memory performance, with the 3% concentration providing optimal cognitive protection [14]. These behavioral improvements indicate that carveol effectively counteracts amyloid beta 1-42-induced cognitive impairment [14] [15].

Carveol modulates acetylcholinesterase activity, which plays a critical role in cholinergic neurotransmission and amyloid beta processing [14]. Amyloid beta 1-42 injection significantly increased hippocampal acetylcholinesterase activity, contributing to cholinergic dysfunction [14]. Treatment with carveol, particularly at the 3% dose, significantly decreased acetylcholinesterase activity, thereby preserving cholinergic function and supporting cognitive performance [14].

The antioxidant mechanisms of carveol against amyloid beta 1-42 toxicity involve restoration of endogenous antioxidant systems [14] [15]. Amyloid beta 1-42 treatment significantly reduced superoxide dismutase and glutathione peroxidase activities while decreasing reduced glutathione content [14]. Carveol treatment dose-dependently restored these antioxidant parameters, with both 1% and 3% concentrations providing significant protection [14].

Carveol effectively reduces oxidative damage markers associated with amyloid beta 1-42 toxicity [14] [15]. The compound significantly decreased malondialdehyde levels, a marker of lipid peroxidation, and reduced protein carbonyl levels, indicating protection against protein oxidation [14]. These effects demonstrate carveol's ability to preserve cellular integrity against amyloid beta 1-42-induced oxidative stress [14] [15].

The neuroprotective mechanisms of carveol extend beyond direct antioxidant effects to include modulation of inflammatory responses [13]. In cerebral ischemia models, carveol treatment enhanced nuclear factor erythroid 2-related factor 2 signaling while suppressing pro-inflammatory mediators such as tumor necrosis factor-alpha and nuclear factor kappa B [13]. These dual effects provide comprehensive neuroprotection against multiple pathological processes [13].

ParameterAmyloid Beta 1-42 Control GroupCarveol 1% TreatmentCarveol 3% TreatmentMechanism
Memory Performance (Y-maze)↓ Spontaneous alternation percentage↑ Improved spontaneous alternation percentage↑ Significantly improvedEnhanced cholinergic function
Memory Performance (Radial arm maze)↑ Working/reference errors↓ Reduced errors↓ Markedly reducedImproved spatial memory
Acetylcholinesterase Activity↑ Hippocampal activity↓ Decreased activity↓ Significantly decreasedCholinesterase inhibition
Superoxide Dismutase Activity↓ Specific activity↑ Enhanced activity↑ Significantly enhancedAntioxidant enzyme activation
Glutathione Peroxidase Activity↓ Specific activity↑ Restored activity↑ Markedly restoredFree radical scavenging
Reduced Glutathione Content↓ Total content↑ Increased levels↑ Significantly increasedCellular antioxidant defense
Malondialdehyde Levels↑ Lipid peroxidation↓ Reduced levels↓ Significantly reducedLipid peroxidation prevention
Protein Carbonyl Levels↑ Oxidative damage↓ Decreased damage↓ Markedly decreasedProtein oxidation protection

Gastroprotective Action Through ATP-Sensitive Potassium Channel and Prostaglandin Modulation

Carveol exhibits potent gastroprotective effects through coordinated modulation of ATP-sensitive potassium channels and prostaglandin pathways [16] [17]. The gastroprotective mechanisms involve multiple cytoprotective pathways that maintain gastric mucosal integrity under various ulcerogenic conditions [16] [17].

The role of ATP-sensitive potassium channels in carveol-mediated gastroprotection was demonstrated through pharmacological blockade studies [16]. Pretreatment with glibenclamide, an ATP-sensitive potassium channel antagonist, significantly reduced the gastroprotective effect of carveol from 91% to 82% ulcer inhibition in ethanol-induced gastric ulcer models [16]. This finding indicates that ATP-sensitive potassium channel activation represents a critical mechanism underlying carveol's gastroprotective activity [16].

ATP-sensitive potassium channels regulate gastric mucosal blood flow and cellular energy metabolism [16]. Carveol-mediated activation of these channels promotes vasodilation and improves mucosal perfusion, thereby enhancing tissue oxygenation and nutrient delivery [16]. The compound's interaction with ATP-sensitive potassium channels also influences cellular membrane potential and calcium homeostasis, contributing to cytoprotective effects [16].

Prostaglandin modulation represents another essential mechanism of carveol's gastroprotective action [16] [17]. The compound enhances prostaglandin E2 synthesis and prevents prostaglandin depletion induced by nonsteroidal anti-inflammatory drugs [16]. Prostaglandin E2 serves multiple gastroprotective functions, including stimulation of mucus and bicarbonate secretion, promotion of mucosal blood flow, and enhancement of epithelial cell regeneration [16] [17].

Carveol treatment significantly increases mucus adherent to the gastric wall, providing a protective barrier against acid and pepsin-mediated damage [16]. The compound enhanced mucus production from 32.4 ± 6.4 μm² in control groups to 79.2 ± 4.6 μm² in treated animals, comparable to the protective effects of carbenoxolone [16]. This mucus enhancement is mediated through prostaglandin-dependent pathways and represents a crucial cytoprotective mechanism [16].

The gastroprotective effects of carveol demonstrate dose-dependent responses across multiple ulcer models [16] [17]. In ethanol-induced gastric ulcers, carveol provided 46%, 70%, 91%, and 93% ulcer inhibition at doses of 25, 50, 100, and 200 mg/kg, respectively [16]. The compound showed effectiveness against nonsteroidal anti-inflammatory drug-induced ulcers, with 59% and 60% protection at 100 and 200 mg/kg doses [16].

Carveol's gastroprotective mechanisms extend beyond ATP-sensitive potassium channel and prostaglandin modulation to include antioxidant and anti-inflammatory effects [16] [17]. The compound significantly increased reduced glutathione and superoxide dismutase levels while reducing malondialdehyde and myeloperoxidase activity [16]. These antioxidant effects complement the cytoprotective actions of ATP-sensitive potassium channel activation and prostaglandin enhancement [16].

The antisecretory effects of carveol contribute to its gastroprotective activity through reduction of gastric acid secretion [16]. In pyloric ligation models, carveol treatment significantly reduced gastric secretion volume without affecting pH or hydrogen ion concentration, indicating a cytoprotective rather than acid-neutralizing mechanism [16]. This effect suggests that carveol modulates gastric secretion through neural or hormonal pathways rather than direct acid inhibition [16].

Ulcer ModelCarveol Dose (mg/kg)Ulcer Inhibition (%)ATP-Sensitive Potassium Channel InvolvementProstaglandin EffectsAdditional Mechanisms
Ethanol-induced25, 50, 100, 20046%, 70%, 91%, 93%Glibenclamide blocked effectEnhanced prostaglandin E2 pathway↑ Mucus, ↑ glutathione, ↓ malondialdehyde
Piroxicam (nonsteroidal anti-inflammatory drug)25, 50, 100, 20014%, 30%, 59%, 60%Channel-dependent protectionPrevented prostaglandin depletionAnti-inflammatory
Stress-induced25, 50, 100, 20018%, 43%, 61%, 62%Potassium channel activationMaintained prostaglandin levelsAntioxidant effects
Pyloric ligation100Volume reductionATP-sensitive mechanismProstaglandin-dependent↓ Gastric secretion

Physical Description

Carveol is a clear colorless liquid. Insoluble in water.
colourless to pale yellow liquid with a spearminty odou

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Boiling Point

439 to 441 °F at 751 mmHg (NTP, 1992)
226.00 to 227.00 °C. @ 751.00 mm Hg

Heavy Atom Count

11

Density

1.496 (NTP, 1992) - Denser than water; will sink
0.947-0.953

LogP

3.12 (LogP)
3.12

Melting Point

208 °F (NTP, 1992)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 233 of 234 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

99-48-9
2102-59-2

Metabolism Metabolites

Carveol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl)oxyoxane-2-carboxylic acid.
Carveol is a known human metabolite of (-)-limonene and (+)-limonene.

Wikipedia

Carveol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Phosphonate functionalized carbon spheres as Brønsted acid catalysts for the valorization of bio-renewable α-pinene oxide to trans-carveol

Amravati S Singh, Jacky H Advani, Ankush V Biradar
PMID: 32420571   DOI: 10.1039/d0dt00921k

Abstract

Herein, we report a simple route for the synthesis of phosphonate functionalized Brønsted solid acid carbon spheres as heterogeneous catalyst for the valorization of bio-derived α-pinene oxide. The Brønsted acidity was generated via two steps; hydrothermal carbonization of sugar to produce carbon microspheres followed by PCl
treatment to form phosphonate functionalized carbon. The presence of phosphonate was confirmed by CP-MAS
P and
C NMR. In addition, the presence of the P-C, O-P-C and HO-P[double bond, length as m-dash]O bonds of the phosphonate group was confirmed by FT-IR,
P NMR, and XPS. SEM-EDAX analysis revealed the presence of a phosphorus content of ∼1.71 wt% on the surface of the catalyst while elemental mapping showed a uniform dispersion of phosphorus over the carbon spheres. The as-synthesized Brønsted solid acid catalyst was used for the isomerization of α-pinene oxide which gave 100% conversion with 67% trans-carveol selectivity in highly polar basic solvent in 1 h reaction time. Also, the catalyst showed good recyclable activity even after five cycles.


[Qualitative and Quantitative Analysis of Major Constituents of Gland Products in Peltate Glandular Trichomes of Schizonepetae Spica]

Zheng Jiang, Hong Wang, Qi-nan Wu, Wei Yue, Da-wei Wu, Xiu-he Fan
PMID: 30079698   DOI:

Abstract

A method was established for separation, purification, enrichment and enumeration of peltate glandular trichomes from Schizonepetae Spica which combined with qualitative and quantitative analysis of major constituents of its inclusions.
Frozen brush method and sedimentation of water concentration connected to technology of materials affinity were applied to separate and concentrate peltate glandular trichomes respectively, and extracts of inclusions was qualified by GCMS. Microscope enumeration was considered used to quantitatively analyze three monoterperes in single peltate glandular trichome and the calyx of Schizonepetae Spica.
29 chemical compounds were identified from peltate glandular trichomes’ inclusions of Schizonepetae Spica,constituting 97. 45% of the total peak area. 35 characteristic common peaks exceeding 97% of the total peak area was both present in peltate glandular trichomes’ inclusions and essential oils of Schizonepetae Spica. The difference contents of d-limonene, dl-menthone, pulegone, E-carveol acetate, et al between peltate glandular trichomes’ inclusions and essential oils of Schizonepetae Spica were large. The content of d-limonene,dl-menthone, pulgone in a single peltate glandular trichome was 27. 660,24. 334 and 396. 390 ng respectively through the method of microscope enumeration.
The research provides a method of separation, purification enrichment and enumeration of peltate glandular trichomes. The chemical constituent of essential oil which is extracted by water vapor is different from peltate glandular trichomes’ inclusions and could not reflect the ratio and content, while prediction model which based on microscope enumeration is precision.


Antioxidant activity of Anethum graveolens L. essential oil constituents and their chemical analogues

Navneet Kaur, Khushminder Kaur Chahal, Amit Kumar, Ravinder Singh, Urvashi Bhardwaj
PMID: 31353585   DOI: 10.1111/jfbc.12782

Abstract

In the present study, Dill (Anethum graveolens) seed essential oil, its nonpolar and polar fractions, compounds isolated and derivatized were evaluated for their antioxidant potential using different in vitro assays. The major compounds carvone, limonene, and camphor were isolated from dill seed essential oil using column chromatography and characterized using spectroscopic techniques. Among all the tested components for antioxidant activity, carveol and perillyl alcohol were most effective (IC
values < 0.16 mg/ml), whereas camphor was least effective (IC
values > 10 mg/ml). All the tested compounds exhibited lower antioxidant potential than the standard. PRACTICAL APPLICATIONS: Oxidation of food products was delayed by compounds known as antioxidants. The use of synthetic antioxidant is restricted because of carcinogenicity in human servings and plant-based natural antioxidant are preferred due to safety and less toxicity. The aim of this in vitro study was to assess the antioxidant activity of the different constituents of dill seed essential oil. The present study revealed that carvone and its derivatives are potent scavengers of free radicals which might be due to the presence of unsaturated hydroxyl group. Thus, natural antioxidants are the important source of alternative medicines and natural therapy in the pharmaceutical industry.


Relaxant Effect of Monoterpene (-)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels

Renata Evaristo Rodrigues da Silva, Andressa de Alencar Silva, Luís Pereira-de-Morais, Nayane de Sousa Almeida, Marcello Iriti, Marta Regina Kerntopf, Irwin Rose Alencar de Menezes, Henrique Douglas Melo Coutinho, Roseli Barbosa
PMID: 32527034   DOI: 10.3390/molecules25112681

Abstract

Carveol is a monoterpene present in the structure of many plant products. It has a variety of biological activities: antioxidant, anticancer and vasorelaxation. However, studies investigating the effect of monoterpenoids on human vessels have not yet been described. Thus, the present study aimed to characterize the effect of (-)-carveol on human umbilical arteries (HUAs). HUA ring preparations were isolated and subjected to isometric tension recordings of umbilical artery smooth muscle contractions. (-)-Carveol exhibited a significant vasorelaxant effect on KCl and 5-HT-induced contractions, obtaining EC
values of 344.25 ± 8.4 and 175.82 ± 4.05 µM, respectively. The participation of calcium channels in the relaxation produced by (-)-carveol was analyzed using vessels pre-incubated with (-)-carveol (2000 µM) in a calcium-free medium, where the induction of contractions was abolished. The vasorelaxant effect of (-)-carveol on HUAs was reduced by tetraethylammonium (TEA), which increased the (-)-carveol EC
to 484.87 ± 6.55 µM. The present study revealed that (-)-carveol possesses a vasorelaxant activity in HUAs, which was dependent on the opening of calcium and potassium channels. These results pave the way for further studies involving the use of monoterpenoids for the vasodilatation of HUAs. These molecules have the potential to treat diseases such as pre-eclampsia, which is characterized by resistance in umbilical arteries.


Attraction behaviour of Anagrus nilaparvatae to remote lemongrass (Cymbopogon distans) oil and its volatile compounds

Guo-Feng Mao, Xiao-Chang Mo, Hatem Fouad, Ghulam Abbas, Jian-Chu Mo
PMID: 28503948   DOI: 10.1080/14786419.2017.1326486

Abstract

Utilisation of Anagrus nilaparvatae is a promising and effective method for planthoppers manipulation. Twenty-seven components of remote lemongrass (Cymbopogon distans) oil were identified by GC/MS and nine volatiles were selected for behavioural experiments. In this study, we noted that the remote lemongrass oil was attractive to female A. nilaparvatae at concentrations of 0.1 and 1 mg/L. α-Pinene, β-pinene, eucalyptol, carveol and D-carvone attracted female wasps in the dose-dependent bioassays. Blend 1 (a mixture of eucalyptol, D-carvone, carveol, α-pinene, and β-pinene with ratios of remote lemongrass oil volatiles of 625:80:11:5:3) attracted female wasps at 10 mg/L, while blend 2 (a mixture of the same five volatiles at the same loading ratio) attracted them at 0.1 and 1 mg/L. These results suggested that plant essential oils could be attractants for natural enemies to control pests. The ratios of volatiles in the mixtures affect the attractiveness of the synthetic mixtures.


(-)-

Lucian Hritcu, Razvan Stefan Boiangiu, Mayara Castro de Morais, Damião Pergentino de Sousa
PMID: 32382574   DOI: 10.1155/2020/8082560

Abstract

Alzheimer's disease (AD) could be considered a multifactorial neurodegenerative disorder characterized by the accumulation of the
-amyloid-peptide (A
) within the brain leading to cognitive deficits, oxidative stress, and neuroinflammation. The present work was carried out to investigate the neuroprotective effect of (-)-
-carveol (1% and 3%, for 21 days) against the
-amyloid-peptide 1-42- (A
1-42-) induced AD. Twenty-five rats were divided into five groups (
= 5/group): the first group-control (sham-operated); the second group-A
1-42 (1 mM) that received donepezil treatment (5 mg/kg, as the positive reference drug in the Y-maze and the radial arm maze tests); the third group-A
1-42 (1 mM); the fourth and fifth groups-A
1-42 (1 mM) that received (-)-
-carveol treatment groups (1% and 3%). The results of this study demonstrated that (-)-
-carveol improved A
1-42-induced memory deficits examined by using Y-maze and radial arm maze
tests. Also, the biochemical analyses of the hippocampus homogenates showed that (-)-
-carveol reduced hippocampal oxidative stress caused by A
1-42. Our results suggested that the use of (-)-
-carveol may be suitable for decreasing AD-related symptoms.


In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway

Franciane Martins Marques, Mariana Moreira Figueira, Elisângela Flávia Pimentel Schmitt, Tamara P Kondratyuk, Denise Coutinho Endringer, Rodrigo Scherer, Marcio Fronza
PMID: 29675712   DOI: 10.1007/s10787-018-0483-z

Abstract

Terpenes are considered the main components of essential oils and an important source for the identification of novel lead molecules. This study aimed to investigate the in vitro anti-inflammatory activity of L-carveol, L-carvone, and m-cimene (monoterpenes) and of valencene and guaiene (sesquiterpenes).
The influence on intracellular nitric oxide (NO) and pro- and anti-inflammatory cytokine (TNF-α, IL-1α and IL-10) production and on nuclear factor kappa B (NF-κB) activity was determined using Griess reagent, immunoenzymatic assay kits (ELISA) and chemiluminescence measurements in cell-based assays, respectively. Antioxidant activity was assayed through the protective effect against cellular oxidative damage produced by superoxide anion production (O
) and hydrogen peroxide on macrophages and by the quenching activity of the NO radical.
Terpenes reduced the pro-inflammatory cytokines TNF-α and IL-1α and increased the production of IL-10. In addition, the terpenes, especially guaiene (53.3 ± 2.4%) and m-cymene (38.1 ± 0.6%), significantly inhibited NO production in a macrophage cell culture-based assay, whereas no effect was observed in the scavenging activity of this radical. L-carveol and m-cymene significantly inhibited O
production with reductions of approximately 68.6 ± 2.2% and 48.2 ± 4.2%, respectively, at a concentration of 10 μM. Moreover, these terpenes were verified to suppress NF-κB activity. The results indicate that these terpenes have therapeutic potential and may be used to suppress inflammatory diseases or as a leading compounds.


Hydroxyl Group and Vasorelaxant Effects of Perillyl Alcohol, Carveol, Limonene on Aorta Smooth Muscle of Rats

Ana Carolina Cardoso-Teixeira, Francisco Walber Ferreira-da-Silva, Dieniffer Peixoto-Neves, Klausen Oliveira-Abreu, Átila Pereira-Gonçalves, Andrelina Noronha Coelho-de-Souza, José Henrique Leal-Cardoso
PMID: 29899230   DOI: 10.3390/molecules23061430

Abstract

The present study used isometric tension recording to investigate the vasorelaxant effect of limonene (LM), carveol (CV), and perillyl alcohol (POH) on contractility parameters of the rat aorta, focusing in particular on the structure-activity relationship. LM, CV, and POH showed a reversible inhibitory effect on the contraction induced by electromechanical and pharmacomechanical coupling. In the case of LM, but not CV and POH, this effect was influenced by preservation of the endothelium. POH and CV but not LM exhibited greater pharmacological potency on BayK-8644-induced contraction and on electromechanical coupling than on pharmacomechanical coupling. In endothelium-denuded preparations, the order of pharmacological potency on electrochemical coupling was LM < CV < POH. These compounds inhibited also, with grossly similar pharmacological potency, the contraction induced by phorbol ester dibutyrate. The present results suggest that LM, CV and POH induced relaxant effect on vascular smooth muscle by means of different mechanisms likely to include inhibition of PKC and IP3 pathway. For CV and POH, hydroxylated compounds, it was in electromechanical coupling that the greater pharmacological potency was observed, thus suggesting a relative specificity for a mechanism likely to be important in electromechanical coupling, for example, blockade of voltage-dependent calcium channel.


Mycofactocin-associated mycobacterial dehydrogenases with non-exchangeable NAD cofactors

Daniel H Haft, Phillip G Pierce, Stephen J Mayclin, Amy Sullivan, Anna S Gardberg, Jan Abendroth, Darren W Begley, Isabelle Q Phan, Bart L Staker, Peter J Myler, Vasilios M Marathias, Donald D Lorimer, Thomas E Edwards
PMID: 28120876   DOI: 10.1038/srep41074

Abstract

During human infection, Mycobacterium tuberculosis (Mtb) survives the normally bacteriocidal phagosome of macrophages. Mtb and related species may be able to combat this harsh acidic environment which contains reactive oxygen species due to the mycobacterial genomes encoding a large number of dehydrogenases. Typically, dehydrogenase cofactor binding sites are open to solvent, which allows NAD/NADH exchange to support multiple turnover. Interestingly, mycobacterial short chain dehydrogenases/reductases (SDRs) within family TIGR03971 contain an insertion at the NAD binding site. Here we present crystal structures of 9 mycobacterial SDRs in which the insertion buries the NAD cofactor except for a small portion of the nicotinamide ring. Line broadening and STD-NMR experiments did not show NAD or NADH exchange on the NMR timescale. STD-NMR demonstrated binding of the potential substrate carveol, the potential product carvone, the inhibitor tricyclazol, and an external redox partner 2,6-dichloroindophenol (DCIP). Therefore, these SDRs appear to contain a non-exchangeable NAD cofactor and may rely on an external redox partner, rather than cofactor exchange, for multiple turnover. Incidentally, these genes always appear in conjunction with the mftA gene, which encodes the short peptide MftA, and with other genes proposed to convert MftA into the external redox partner mycofactocin.


Antimicrobial and synergistic activity of essential oils of Aloysia triphylla and Lippia alba against Aeromonas spp

Renilde Cordeiro de Souza, Mateus Matiuzzi da Costa, Bernardo Baldisserotto, Berta Maria Heinzmann, Denise Schmidt, Braulio Otomar Caron, Carlos Eduardo Copatti
PMID: 29038058   DOI: 10.1016/j.micpath.2017.10.013

Abstract

The objective of this study was to identify and quantify the chemical constituents, as well as the antimicrobial, antibiofilm and synergistic activity with florfenicol of essential oils of Aloysia triphylla (EOAT) and Lippia alba (EOLA) against Aeromonas spp. The antimicrobial activity of EOAT and EOLA was verified by the minimum bactericidal concentration (MBC) and the action against biofilm forming and consolidated biofilm. The synergistic activity of EOAT and EOLA with florfenicol was performed by the checkerboard technique. The main components of EOAT were α-citral (39.91%), E-carveol (25.36%) and limonene (21.52%), while that of EOLA was linalool (81.64%). Aeromonas spp. isolates showed sensitivity to both essential oils with MBC between 195.3 and 3125.0 μL/mL. Two isolates were classified as non-producing, three as moderate and 16 as weak biofilm producers. The EOAT and EOLA interfered in the biofilm formation, from moderate to weak producers, but did not cause any interference in the consolidated biofilm. The EOAT and EOLA combined with florfenicol showed synergistic effect and reduced MBC. The EOAT and EOLA have potential for application as antimicrobial agents, as they interfere in the initial formation of biofilm and when combined with florfenicol, present a synergic effect with a reduction in the minimum dose of the antibiotic.


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